molecular formula C9H8FNO B7791482 1-Fluoro-4-(1-isocyanatoethyl)benzene

1-Fluoro-4-(1-isocyanatoethyl)benzene

Cat. No.: B7791482
M. Wt: 165.16 g/mol
InChI Key: MUHCZVYPBWOTTJ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-isocyanatoethyl)benzene: is an organic compound with the molecular formula C9H8FNO . It is characterized by the presence of a fluorine atom attached to a benzene ring and an isocyanate group attached to an ethyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(1-isocyanatoethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1-fluoro-4-(1-hydroxyethyl)benzene with phosgene to form the corresponding isocyanate. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(1-isocyanatoethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used. Conditions may include the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

    Addition Reactions: Reagents such as primary and secondary amines, alcohols, and water are used.

Major Products Formed:

Scientific Research Applications

1-Fluoro-4-(1-isocyanatoethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-fluoro-4-(1-isocyanatoethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • 1-Fluoro-4-(isocyanatomethyl)benzene
  • 1-Fluoro-4-(1-isocyanatopropyl)benzene
  • 1-Fluoro-4-(1-isocyanatobutyl)benzene

Comparison: 1-Fluoro-4-(1-isocyanatoethyl)benzene is unique due to the presence of the ethyl group, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds with different alkyl groups, it may exhibit different physical properties, such as boiling point and solubility, and may form different products in chemical reactions .

Properties

IUPAC Name

1-fluoro-4-(1-isocyanatoethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHCZVYPBWOTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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